molecular formula C16H16N2O4 B11479501 [(4,7-Dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

[(4,7-Dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

Cat. No.: B11479501
M. Wt: 300.31 g/mol
InChI Key: KQEAHDJGHFUQRZ-UHFFFAOYSA-N
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Description

[(4,7-Dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring substituted with methoxy and propyl groups, along with a propanedinitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,7-Dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formylation of 4,7-dimethoxy-5-propyl-1,3-benzodioxole using a formylation mixture and dry dichloromethane (CH₂Cl₂) in the presence of tin(IV) chloride (SnCl₄) at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the propanedinitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[(4,7-Dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

[(4,7-Dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4,7-Dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

[(4,7-Dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile can be compared with other benzodioxole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanedinitrile group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

InChI

InChI=1S/C16H16N2O4/c1-4-5-11-12(6-10(7-17)8-18)14(20-3)16-15(13(11)19-2)21-9-22-16/h6H,4-5,9H2,1-3H3

InChI Key

KQEAHDJGHFUQRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=C(C#N)C#N

Origin of Product

United States

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